molecular formula C13H20N2O2 B1599109 2-(4-Methoxyphenyl)-2-morpholinoethanamine CAS No. 31466-47-4

2-(4-Methoxyphenyl)-2-morpholinoethanamine

Cat. No. B1599109
CAS RN: 31466-47-4
M. Wt: 236.31 g/mol
InChI Key: ZDQVUBJFLWWYQA-UHFFFAOYSA-N
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Description

The compound is a morpholinoethanamine derivative with a methoxyphenyl group. Morpholinoethanamines are a class of compounds that contain a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The methoxyphenyl group is a common functional group in organic chemistry, consisting of a phenyl ring with a methoxy group (-OCH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the typical features of morpholinoethanamines and methoxyphenyl compounds. The morpholine ring provides a site of nitrogen and oxygen heteroatom functionality, while the methoxyphenyl group contributes aromaticity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its morpholinoethanamine and methoxyphenyl components. For example, the presence of the morpholine ring could impart basicity, while the methoxyphenyl group could contribute to hydrophobicity .

Scientific Research Applications

Summary of the Application

The compound 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, which has a similar structure to the one you mentioned, was synthesized for the first time. This compound is a furocoumarin derivative, a class of heterocyclic compounds widely presented in various natural products .

Methods of Application or Experimental Procedures

The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .

Results or Outcomes

The target 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid was synthesized with a 74% yield .

2. Synthesis of Tetra-Substituted Imidazole

Summary of the Application

A one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), was reported. The synthesized imidazole was reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes .

Methods of Application or Experimental Procedures

The synthesis of HL was achieved by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .

Results or Outcomes

The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. Antimicrobial studies revealed the more noxious nature of metal complexes compared to ligand against various strains of bacteria and fungi .

3. Synthesis of Pyrrolopyridothiazepine Derivatives

Summary of the Application

A novel calcium channel antagonist, 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][1,5]thiazepin-3(2H)-one, was synthesized. This compound is a key intermediate in the synthesis of pyrrolopyridothiazepine derivatives .

Methods of Application or Experimental Procedures

The synthesis was achieved by the reaction of bis(4H-pyrrolo-3-pyridyl)disulfide and α-bromo-(4-methoxy-phenyl)acetic acid ethyl ester .

Results or Outcomes

The synthesized compound was designed as a novel calcium channel antagonist. Calcium channel antagonists are clinically useful agents in treating hypertension, angina pectoris, and certain cardiac arrhythmias .

4. Synthesis of 4-Methoxyphenethylamine

Summary of the Application

4-Methoxyphenethylamine, a compound with a similar structure to the one you mentioned, is synthesized for various applications. It’s a versatile intermediate in organic synthesis .

Methods of Application or Experimental Procedures

The synthesis of 4-Methoxyphenethylamine can be achieved through various methods, including the reduction of 4-methoxynitrostyrene .

Results or Outcomes

4-Methoxyphenethylamine is a useful building block in the synthesis of various organic compounds .

5. Synthesis of Furocoumarin Derivatives

Summary of the Application

A new approach towards the synthesis of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid was described. This compound is a furocoumarin derivative, a class of heterocyclic compounds widely presented in various natural products .

Methods of Application or Experimental Procedures

The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .

Results or Outcomes

The target 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid was synthesized with a 74% yield .

6. Synthesis of Pyrrolopyridothiazepine Derivatives

Summary of the Application

2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][1,5]thiazepin-3(2H)-one, a key intermediate in the synthesis of pyrrolopyridothiazepine derivatives, was synthesized to develop a novel calcium channel antagonist .

Methods of Application or Experimental Procedures

The synthesis was achieved from bis(4H-pyrrolo-3-pyridyl)disulfide and α-bromo-(4-methoxy-phenyl)acetic acid ethyl ester .

Results or Outcomes

Calcium channel antagonists are known to be clinically useful agents in treating hypertension, angina pectoris, and certain cardiac arrhythmias .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its specific applications. For example, if it shows promising biological activity, it could be further investigated as a potential therapeutic agent .

properties

IUPAC Name

2-(4-methoxyphenyl)-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-4-2-11(3-5-12)13(10-14)15-6-8-17-9-7-15/h2-5,13H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQVUBJFLWWYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397625
Record name 2-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-2-morpholinoethanamine

CAS RN

31466-47-4
Record name β-(4-Methoxyphenyl)-4-morpholineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31466-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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